4-(2,2-Diethoxyethyl)aniline
Overview
Description
4-(2,2-Diethoxyethyl)aniline is a chemical compound with the molecular formula C12H19NO2. It has a molecular weight of 209.28 g/mol. This compound is not intended for human or veterinary use and is for research use only .
Molecular Structure Analysis
The InChI code for 4-(2,2-Diethoxyethyl)aniline is 1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 .Physical And Chemical Properties Analysis
4-(2,2-Diethoxyethyl)aniline is a liquid at room temperature . It has a molecular weight of 209.29 and a molecular formula of C12H19NO2.Scientific Research Applications
Synthesis and Material Applications
Electrochemical Synthesis and Characterization
A study highlighted the electrochemical synthesis of novel polymers based on aniline derivatives for applications in dye-sensitized solar cells. The synthesized polymers demonstrated higher energy conversion efficiency compared to conventional materials, indicating potential for renewable energy technologies (Shahhosseini et al., 2016).
Advanced Materials for Electroluminescence
Research into amorphous molecular materials incorporating aniline derivatives has led to the development of color-tunable emitting materials with bipolar character. These materials have shown promise for use in organic electroluminescent devices, offering multicolor light emission, including white, with high performance and stability (Doi et al., 2003).
Polymer-Based Sensors
The inductive effect on the pKa of poly(aniline) was utilized to create potentiometric sensors. This novel approach leverages the unique properties of poly(aniline) for sensor applications, demonstrating potential for nonenzymatic glucose sensing (Shoji & Freund, 2001).
Chemical Synthesis and Reactivity
Cross-Coupling Reactions
A facile method for the preparation of N-(2,2-diethoxyethyl)anilines from aryl bromides via modified Buchwald-Hartwig reaction was developed. This method showcased high selectivity and yields, providing a new route for synthesizing complex aniline derivatives (Sun Nan, 2011).
Electrochromic Materials
Aniline derivatives have been used to synthesize novel electrochromic materials that exhibit outstanding optical contrasts and fast switching speeds in the near-infrared region. These findings suggest applications in smart windows and other electrochromic devices (Li et al., 2017).
Fluorescence Quenching Studies
The fluorescence quenching of boronic acid derivatives by aniline in alcohols was studied, showing a negative deviation from the Stern–Volmer equation. This work provides insights into the conformational behavior of boronic acids in solution and their interaction with aniline, with implications for sensor development (Geethanjali et al., 2015).
properties
IUPAC Name |
4-(2,2-diethoxyethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-14-12(15-4-2)9-10-5-7-11(13)8-6-10/h5-8,12H,3-4,9,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYRJQIMOSQDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)N)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Diethoxyethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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